molecular formula C13H13N3O2S2 B2731312 (Z)-3-morpholino-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 881817-81-8

(Z)-3-morpholino-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No.: B2731312
CAS No.: 881817-81-8
M. Wt: 307.39
InChI Key: JFTKTTVJOOPWDO-LUAWRHEFSA-N
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Description

(Z)-3-morpholino-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a thiazolidinone core, which is known for its biological activity, and a morpholine ring, which can enhance its solubility and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-morpholino-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one typically involves the condensation of 2-pyridinecarboxaldehyde with 3-morpholino-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-morpholino-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxothiazolidinone moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridinylmethylene group can be reduced to form the corresponding pyridylmethyl derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under mild conditions to preserve the integrity of the thiazolidinone core.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Pyridylmethyl derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-morpholino-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown promise in medicinal chemistry due to its potential biological activities. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. The presence of the thiazolidinone core is particularly significant, as this moiety is known to interact with various biological targets.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced solubility or stability. Its ability to undergo various chemical modifications makes it a versatile intermediate in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of (Z)-3-morpholino-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one is not fully understood, but it is believed to involve interactions with key molecular targets. The thiazolidinone core can interact with enzymes and receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidinone core, such as 2-thioxothiazolidin-4-one, share similar biological activities.

    Morpholine Derivatives: Compounds containing a morpholine ring, such as morpholine-4-carboxamide, exhibit enhanced solubility and bioavailability.

Uniqueness

(Z)-3-morpholino-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one is unique due to the combination of its thiazolidinone core and morpholine ring. This combination imparts both biological activity and favorable physicochemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

(5Z)-3-morpholin-4-yl-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S2/c17-12-11(9-10-3-1-2-4-14-10)20-13(19)16(12)15-5-7-18-8-6-15/h1-4,9H,5-8H2/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTKTTVJOOPWDO-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1N2C(=O)C(=CC3=CC=CC=N3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1N2C(=O)/C(=C/C3=CC=CC=N3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601333747
Record name (5Z)-3-morpholin-4-yl-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666044
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

881817-81-8
Record name (5Z)-3-morpholin-4-yl-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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